Aminothiazole hydrobromide
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Overview
Description
Aminothiazole hydrobromide is a compound that belongs to the class of heterocyclic organic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The aminothiazole moiety is a versatile building block in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminothiazole hydrobromide can be synthesized through various methods. One common approach involves the reaction of aldehydes, ketones, or β-keto esters with thiourea in the presence of aqueous hydrobromic acid and hydrogen peroxide as a bromine source. This method is environmentally friendly and uses water as a solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the Hantzsch synthesis, which includes the reaction of α-halocarbonyl compounds with thiourea. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Aminothiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted aminothiazoles depending on the nucleophile used.
Scientific Research Applications
Aminothiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand for various biological receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of aminothiazole hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound can act as an antimicrobial agent by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog without the amino group.
2-Aminothiazole: The parent compound without the hydrobromide salt.
Thiazolidine: A reduced form of thiazole.
Uniqueness
Aminothiazole hydrobromide is unique due to its combination of the aminothiazole moiety with the hydrobromide salt, which enhances its solubility and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C3H5BrN2S |
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Molecular Weight |
181.06 g/mol |
IUPAC Name |
1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C3H4N2S.BrH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H |
InChI Key |
ZXRFOUZBIPGLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N.Br |
Origin of Product |
United States |
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